SRB Assay Provides Superior Reproducibility and Lower Variability in Cell Enumeration Compared to the MTT Assay
In a multi-assay comparison for cell enumeration, the Sulforhodamine B (SRB) assay demonstrated significantly smaller variability across its linear range than the gold-standard MTT assay, which exhibited the largest variation. The SRB assay yielded the most reproducible results post-experiment and produced the lowest variance in derived 50% inhibitory concentration (IC50) values. Critically, for 3-bromopyruvate, an IC50 could not even be detected by MTT or RES assays after 24 hours, while the SRB assay provided a reliable measurement. The SRB assay also showed no interference with tested glycolysis inhibitors, unlike the MTT assay [1].
| Evidence Dimension | Assay variability and reproducibility |
|---|---|
| Target Compound Data | Smallest variability across linear range; lowest variance in IC50; no interference with glycolysis inhibitors; IC50 detectable for 3-bromopyruvate |
| Comparator Or Baseline | MTT assay: largest variation across linear range; highest variance in IC50; interference with 2-deoxyglucose, 3-bromopyruvate, and lonidamine; IC50 not detectable for 3-bromopyruvate after 24 h |
| Quantified Difference | Qualitative superiority in variability, reproducibility, and interference. Specific IC50 variance and coefficient of determination values are detailed in the source publication. |
| Conditions | HeLa human cervical cancer cells; NRU, RES, SRB, and MTT assays performed in parallel; linear range and reproducibility assessed with glycolysis inhibitors. |
Why This Matters
For high-throughput anticancer drug screening, selecting the SRB assay over MTT ensures more reproducible IC50 values and eliminates compound-specific interference, thereby reducing false negatives in hit identification.
- [1] van Tonder, A.; Joubert, A.M.; Cromarty, A.D. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. BMC Res. Notes 2015, 8, 47. View Source
